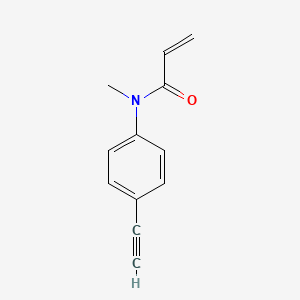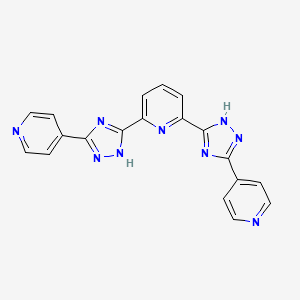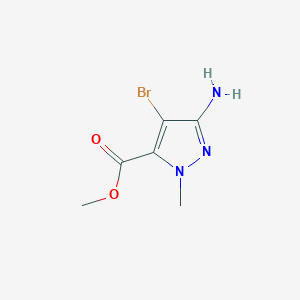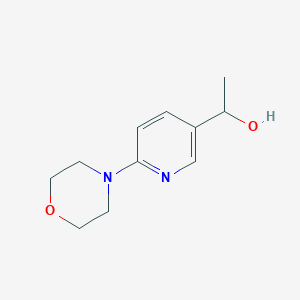
6-(Difluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a difluoromethyl group attached at the 6th position Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)quinazoline typically involves the introduction of the difluoromethyl group onto a quinazoline scaffold. One common method is the selective difluoromethylation of quinazolines using commercially available ethyl bromodifluoroacetate as a difluorocarbene precursor. This method provides the corresponding difluoromethyl-substituted quinazoline derivatives with yields of up to 83% .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and other advanced synthetic techniques can streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Difluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)quinazoline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, modulating various biological processes .
Comparación Con Compuestos Similares
Quinazoline: The parent compound without the difluoromethyl group.
Quinazolinone: A related compound with a carbonyl group at the 4th position.
4,6,7-Substituted Quinazolines: Compounds with various substituents at the 4th, 6th, and 7th positions.
Uniqueness: 6-(Difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives. This modification can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .
Propiedades
Fórmula molecular |
C9H6F2N2 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
6-(difluoromethyl)quinazoline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H |
Clave InChI |
UMONDSHPNARXDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)


![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)


![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)

![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)





